4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a combination of oxadiazole, triazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride.
Attachment of the Sulfanyl Group: The oxadiazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Formation of the Triazine Ring: The intermediate is then reacted with cyanuric chloride to form the triazine ring.
Introduction of the Piperidine Group: Finally, the compound is reacted with piperidine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the triazine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be explored for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The oxadiazole and triazine rings can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[3-(3,4-Dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate
- 2-({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine lies in its combination of oxadiazole, triazine, and piperidine moieties. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C19H23N7O3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H23N7O3S/c1-27-13-7-6-12(10-14(13)28-2)16-24-25-19(29-16)30-11-15-21-17(20)23-18(22-15)26-8-4-3-5-9-26/h6-7,10H,3-5,8-9,11H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
NLJMLBUSZUYDIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=NC(=NC(=N3)N)N4CCCCC4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=NC(=NC(=N3)N4CCCCC4)N)OC |
Origin of Product |
United States |
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